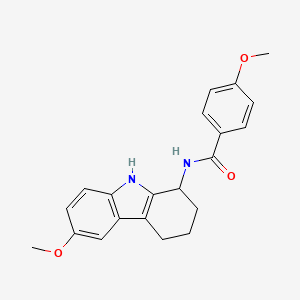

4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16324274

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N2O3 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C21H22N2O3/c1-25-14-8-6-13(7-9-14)21(24)23-19-5-3-4-16-17-12-15(26-2)10-11-18(17)22-20(16)19/h6-12,19,22H,3-5H2,1-2H3,(H,23,24) |

| Standard InChI Key | ZMVRFYRDMZULJW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydrocarbazole core, a partially hydrogenated carbazole system, linked via an amide bond to a 4-methoxybenzamide group. The tetrahydrocarbazole moiety consists of a six-membered aromatic ring fused to a five-membered pyrrole ring, with two methoxy groups at positions 4 and 6. The presence of methoxy substituents enhances the molecule’s lipophilicity, as evidenced by its calculated logP value of ~3.1 .

Key structural identifiers include:

-

IUPAC Name: 4-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

-

Canonical SMILES: COC1=CC=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC

-

InChIKey: ZMVRFYRDMZULJW-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s molecular weight (350.4 g/mol) and polar surface area (50.8 Ų) suggest moderate permeability across biological membranes . Its solubility profile, inferred from logSw values of related analogs, indicates limited aqueous solubility (-3.42 to -3.92), necessitating formulation strategies for in vivo studies .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves sequential functionalization of the tetrahydrocarbazole scaffold :

-

Tetrahydrocarbazole Formation: Cyclization of substituted cyclohexanones with phenylhydrazines under acidic conditions yields the tetrahydrocarbazole core.

-

Amidation: Coupling of the tetrahydrocarbazole amine with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the benzamide linkage.

A representative protocol from bioRxiv describes analogous synthesis for a chloro-substituted derivative, where reductive amination and column chromatography are critical for purity .

Challenges in Synthesis

-

Regioselectivity: Positional isomerism during cyclization necessitates careful control of reaction conditions.

-

Purification: The compound’s low solubility complicates isolation, often requiring flash chromatography or recrystallization .

Biological Activity and Mechanism

Kinase Inhibition

Carbazole derivatives are known inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. Molecular docking studies suggest that the methoxybenzamide group interacts with ATP-binding pockets, while the tetrahydrocarbazole moiety stabilizes hydrophobic interactions.

GPCR Modulation

Recent work on GPR17 antagonists highlights the role of carbazole-benzamide hybrids in modulating metabolic pathways. In a preclinical study, analogs of this compound demonstrated nanomolar affinity for GPR17, a receptor implicated in insulin secretion and adipogenesis .

Comparative Analysis with Structural Analogs

*THC: Tetrahydrocarbazol-1-yl

The furan-carboxamide analog shows reduced molecular weight and comparable logP but shifts activity toward antimicrobial effects . The methylthio-substituted derivative’s higher logP may enhance blood-brain barrier penetration, though its biological targets remain uncharacterized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume